molecular formula C12H8Cl2N2O2 B12621120 2,6-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline CAS No. 1031929-44-8

2,6-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline

Cat. No.: B12621120
CAS No.: 1031929-44-8
M. Wt: 283.11 g/mol
InChI Key: YWTLJVXSFSZRLL-UHFFFAOYSA-N
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Description

2,6-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a methyl group at position 8, and a nitroethenyl group at position 3 on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline typically involves the nitration of a suitable quinoline precursor followed by chlorination and methylation reactions. One common method involves the reaction of 2,6-dichloroquinoline with methyl iodide in the presence of a base to introduce the methyl group at position 8. The nitroethenyl group can be introduced through a nitration reaction using nitric acid and acetic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Scientific Research Applications

2,6-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloroquinoline: Lacks the nitroethenyl and methyl groups.

    8-Methylquinoline: Lacks the chlorine and nitroethenyl groups.

    3-Nitroquinoline: Lacks the chlorine and methyl groups.

Uniqueness

2,6-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups on the quinoline ring makes it a versatile compound for various applications .

Properties

CAS No.

1031929-44-8

Molecular Formula

C12H8Cl2N2O2

Molecular Weight

283.11 g/mol

IUPAC Name

2,6-dichloro-8-methyl-3-(2-nitroethenyl)quinoline

InChI

InChI=1S/C12H8Cl2N2O2/c1-7-4-10(13)6-9-5-8(2-3-16(17)18)12(14)15-11(7)9/h2-6H,1H3

InChI Key

YWTLJVXSFSZRLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC(=C(N=C12)Cl)C=C[N+](=O)[O-])Cl

Origin of Product

United States

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